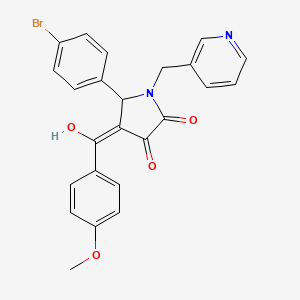![molecular formula C20H26N2O2 B5295589 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol](/img/structure/B5295589.png)
3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by Upjohn Pharmaceuticals. It is a highly potent and addictive drug that has been associated with numerous cases of overdose and death. Despite its dangerous nature, U-47700 has gained popularity among drug users due to its euphoric effects and easy availability on the black market.
作用机制
3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for pain relief and euphoria. It binds to the receptor and activates a cascade of signaling pathways that result in the release of dopamine, a neurotransmitter that is associated with pleasure and reward. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol also inhibits the release of certain neurotransmitters such as norepinephrine and serotonin, which can result in a decrease in anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol are similar to those of other opioids. It can cause pain relief, sedation, euphoria, and respiratory depression. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol has a high potential for addiction and dependence, and withdrawal symptoms can occur when the drug is discontinued. Long-term use of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol can also lead to tolerance, which means that higher doses are required to achieve the same effects.
实验室实验的优点和局限性
3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol has several advantages and limitations for lab experiments. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying the pharmacology of opioid receptors. However, its potential for addiction and dependence makes it difficult to use in animal studies, and caution should be taken when handling the drug due to its toxicity and potential for overdose.
未来方向
There are several future directions for research on 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol. One area of interest is the development of new pain medications that have fewer side effects than traditional opioids. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol's lower risk of respiratory depression makes it a potential candidate for this application. Another area of research is the development of new treatments for addiction and dependence on opioids. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol's high potency and potential for addiction make it a useful tool for studying the mechanisms of addiction and developing new treatments. Finally, more research is needed to understand the long-term effects of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol on the brain and body, as well as its potential for abuse and addiction in humans.
合成方法
The synthesis of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol involves the reaction of 1-naphthylacetyl chloride with 3-(dimethylamino)-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then purified using various methods such as recrystallization and column chromatography. The synthesis of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol is relatively simple and can be carried out using common laboratory equipment and chemicals.
科学研究应用
3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for its analgesic and euphoric effects. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol has also been found to have a lower risk of respiratory depression compared to other opioids such as morphine. These properties make 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol a potential candidate for the development of new pain medications with fewer side effects.
属性
IUPAC Name |
1-[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21(2)14-20(24)11-6-12-22(15-20)19(23)13-17-9-5-8-16-7-3-4-10-18(16)17/h3-5,7-10,24H,6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNFMWLBZAKSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide](/img/structure/B5295512.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295518.png)
![2-(2-methoxy-4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5295536.png)
![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295540.png)

![N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B5295561.png)
![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)
![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(2-fluorophenyl)urea](/img/structure/B5295577.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)
![3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)


![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)